molecular formula C27H28O6 B12285053 Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside

Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside

Cat. No.: B12285053
M. Wt: 448.5 g/mol
InChI Key: FCENHFYMICMPTH-UHFFFAOYSA-N
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Description

Benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside (hereafter referred to as Compound A) is a protected mannose derivative extensively utilized in carbohydrate chemistry for glycosylation reactions and glycoconjugate synthesis. Its structure features a benzylidene acetal at the 4,6-positions and a benzyl ether at the 3-hydroxyl group, conferring regioselective protection critical for controlled reactivity in synthetic pathways . This compound is pivotal in oligosaccharide assembly, enabling the study of enzyme-substrate interactions and the development of therapeutic agents targeting glycosylation-related diseases .

Properties

IUPAC Name

2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O6/c28-23-25(29-16-19-10-4-1-5-11-19)24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(23)30-17-20-12-6-2-7-13-20/h1-15,22-28H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCENHFYMICMPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Stage Synthesis via Sequential Benzylation and Benzylidene Protection

The most extensively documented preparation of Benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside involves a two-stage process optimized for high yield and regioselectivity.

Stage 1: Activation of Diol Precursor

The synthesis begins with (4aR,6S,7S,8R,8aS)-6-benzyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[5,6-d]dioxine-7,8-diol, which is treated with di(n-butyl)tin oxide (81 g, 325 mmol) in toluene at 120°C for 3 hours. This step activates the diol for subsequent benzylation by forming a tin-mediated intermediate, enhancing the nucleophilicity of the C3 hydroxyl group.

Stage 2: Benzylation with Benzyl Bromide

After cooling to ambient temperature, tetrabutylammonium bromide (109 g, 338 mmol), cesium fluoride (49.4 g, 325 mmol), and benzyl bromide (39.8 mL, 335 mmol) are added to the reaction mixture. The solution is stirred at 120°C for 3 hours, facilitating the regioselective benzylation of the C3 hydroxyl group. The use of cesium fluoride as a base ensures deprotonation of the hydroxyl group, while tetrabutylammonium bromide acts as a phase-transfer catalyst, improving reagent solubility in toluene.

Table 1: Reaction Conditions and Yield
Parameter Stage 1 Stage 2
Reagents Di(n-butyl)tin oxide Benzyl bromide, Bu$$_4$$NBr, CsF
Temperature 120°C 120°C
Time 3 hours 3 hours
Solvent Toluene Toluene
Yield 115 g (78.8% from 0.325 mol)

Workup and Purification

The crude product is diluted with ethyl acetate, washed with saturated NaHCO$$_3$$, and filtered over Celite to remove tin byproducts. After extraction and drying, column chromatography (hexanes to hexanes/ethyl acetate 1:1) yields the pure compound (115 g).

Table 2: Key NMR Data for Structural Confirmation
Proton Environment Chemical Shift (δ, ppm) Multiplicity
Aromatic protons 7.18–7.54 Multiplet (15H)
Anomeric proton (H-1) 4.86 Singlet
Benzylidene acetal 5.59 Singlet
Methylene groups 4.58–4.70 Multiplet (3H)

Mechanistic Insights and Side Reactions

Role of Di(n-butyl)tin Oxide

Di(n-butyl)tin oxide coordinates with the diol precursor, forming a cyclic stannylene intermediate that directs benzylation to the equatorial C3 hydroxyl group. This selectivity arises from the steric accessibility of the C3 position in the tin-complexed intermediate.

Alternative Synthetic Strategies

Benzylidene Acetal Formation

The 4,6-O-benzylidene protection is typically introduced early in the synthesis using benzaldehyde dimethyl acetal and a catalytic acid (e.g., p-toluenesulfonic acid). This step locks the 4,6-diol into a rigid bicyclic structure, simplifying subsequent functionalization at C2 and C3.

Benzylation via Phase-Transfer Catalysis

A modified approach employs benzyl bromide with potassium tert-butoxide in dichloromethane, using 18-crown-6 as a phase-transfer catalyst. This method achieves comparable regioselectivity at lower temperatures (25°C) but requires longer reaction times (12–24 hours).

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Toluene is preferred industrially due to its low cost and ease of removal via distillation. Di(n-butyl)tin oxide can be recovered from aqueous washes and reused, reducing environmental impact.

Yield Optimization

Increasing the stoichiometric ratio of benzyl bromide to 1.1 equivalents improves conversion to 85–90%, albeit with minor dibenzylated byproducts. These are removed during chromatography using gradient elution (hexanes:ethyl acetate 4:1 to 1:1).

Characterization and Quality Control

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with retention time matching the reference standard.

Spectroscopic Validation

  • IR Spectroscopy : Strong absorptions at 1720 cm$$^{-1}$$ (benzylidene acetal) and 1100 cm$$^{-1}$$ (C-O-C glycosidic bond).
  • Mass Spectrometry : ESI-MS m/z 449.2 [M+H]$$^+$$, consistent with the molecular formula $$ \text{C}{27}\text{H}{28}\text{O}_6 $$.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

    Reduction: Reduction reactions can be used to remove protective groups or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can replace benzyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Synthesis and Chemical Properties

Benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside is synthesized through multi-step chemical processes involving the protection of hydroxyl groups and subsequent reactions with benzyl halides. The compound's molecular formula is C27H28O6C_{27}H_{28}O_6 with a molecular weight of 448.51 g/mol. The synthesis typically involves the following steps:

  • Step 1: Protection of the hydroxyl groups using benzylidene acetal formation.
  • Step 2: Alkylation with benzyl bromide in the presence of a base such as cesium fluoride.
  • Step 3: Purification through column chromatography to isolate the desired product.

The compound's structure allows it to participate in glycosylation reactions, which are crucial for synthesizing oligosaccharides and glycosides.

Glycosylation Reactions

Benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside has been studied for its role in glycosylation reactions, particularly in the synthesis of complex carbohydrates. The compound serves as a donor in glycosylation reactions due to its ability to stabilize the oxacarbenium ion intermediate, which is essential for achieving high β-selectivity in glycosidic bond formation.

Key Findings:

  • The compound exhibits high β-selectivity when used as a donor in glycosylation reactions, which is attributed to the torsional strain induced by the benzylidene acetal.
  • Comparative studies show that similar compounds with different protecting groups yield varying selectivities, highlighting the importance of substituent effects on reactivity .

Research indicates that derivatives of benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside exhibit potential biological activities, particularly as enzyme inhibitors. For instance, compounds derived from this structure have been evaluated for their inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism.

Case Studies:

  • A study demonstrated that certain derivatives exhibited significant α-glucosidase inhibitory activity with IC50 values comparable to standard drugs like acarbose . This suggests potential applications in managing conditions such as diabetes by delaying carbohydrate absorption.

Applications in Organic Synthesis

The compound is widely utilized in organic synthesis due to its ability to act as a glycosyl donor. Its derivatives are employed in synthesizing various biologically active compounds and natural products.

Examples of Synthetic Applications:

  • Synthesis of oligosaccharides for use in vaccine development.
  • Creation of glycosides that can serve as building blocks for more complex molecules .

Mechanism of Action

The mechanism of action of Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and benzylidene groups provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity. These interactions can inhibit enzyme activity or modulate receptor function, making the compound valuable in biochemical studies .

Comparison with Similar Compounds

Benzyl 4,6-O-Benzylidene-α-D-Mannopyranoside

  • Structural Difference : Lacks the 3-O-benzyl group present in Compound A.
  • Reactivity : The absence of the 3-O-benzyl group increases the accessibility of the 3-OH for further functionalization. However, this also reduces steric hindrance, making it less selective in glycosylation reactions compared to Compound A .
  • Applications: Primarily used as a glycosyl donor but requires additional protection steps for regioselective modifications .

3-O-Benzyl-α-D-Mannopyranoside

  • Structural Difference : Contains a 3-O-benzyl group but lacks the 4,6-O-benzylidene acetal.
  • Reactivity : The unprotected 4,6-hydroxyls make it susceptible to unwanted side reactions, limiting its utility in multi-step syntheses. However, it is valuable in enzyme studies (e.g., glycosidase inhibition) due to its simpler structure .
  • Applications : Used to probe carbohydrate-protein interactions and enzymatic specificity .

1,3-Di-O-Benzyl-4,6-O-Benzylidene-α-D-Mannopyranoside

  • Structural Difference : Features benzyl groups at the 1- and 3-positions, unlike Compound A’s single 3-O-benzyl.
  • Reactivity: The 1-O-benzyl group blocks the anomeric position, rendering it unsuitable as a glycosyl donor. This compound serves as a stable intermediate for selective deprotection at the 2-position .
  • Applications: Key intermediate in synthesizing 2-modified mannose derivatives for anticancer and antimicrobial research .

Benzyl 3-O-Benzyl-4,6-O-Benzylidene-2-Deoxy-2-Fluoro-α-D-Mannopyranoside

  • Structural Difference : Incorporates a 2-deoxy-2-fluoro modification.
  • Reactivity : The fluorine atom at C-2 alters electronic properties, enhancing stability against enzymatic hydrolysis. This makes it a candidate for boron neutron capture therapy (BNCT) and metabolic probes .
  • Applications : Studied for targeted drug delivery and imaging due to its metabolic stability .

4-Nitrophenyl 2-Benzoyl-4,6-O-Benzylidene-α-D-Mannopyranoside

  • Structural Difference: Substituted with a nitrophenyl group at the anomeric position and a benzoyl group at C-2.
  • Reactivity : The nitrophenyl group enables spectrophotometric detection in enzyme assays, while the benzoyl group increases lipophilicity .
  • Applications : Widely used in glycosidase activity assays to study hydrolysis kinetics .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups TLC Rf (Solvent System)
Compound A C27H28O6 448.51 3-O-Bn, 4,6-O-Bnidene 0.32 (EtOAc/Hex 1:4)
3-O-Benzyl-α-D-Mannopyranoside C13H18O6 270.28 3-O-Bn N/A
4-Nitrophenyl Derivative C19H19NO8 389.36 4-Nitrophenyl, 2-Benzoyl N/A

Research Findings and Case Studies

  • Case Study 1: Compound A was hydrogenated to yield 2-deutero-D-mannose in gram quantities (77% yield), demonstrating scalability for isotopic labeling in metabolic tracking .
  • Case Study 2 : Fluorinated analogs of Compound A exhibited enhanced in vivo stability, with 83% yield in selective ring-opening reactions for BNCT agent synthesis .
  • Case Study 3: Enzymatic assays using 4-nitrophenyl derivatives revealed α-mannosidase inhibition (IC50 = 12 µM), underscoring the impact of substituents on bioactivity .

Biological Activity

Benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside is a complex glycoside that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C27H28O6
  • Molecular Weight : 448.508 g/mol
  • Density : 1.282 g/cm³
  • Boiling Point : 614.262°C at 760 mmHg

The compound features multiple benzyl groups and a benzylidene acetal, which contribute to its unique chemical properties and biological interactions.

Benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside functions primarily as a mannose derivative. Its biological activity is hypothesized to involve interaction with mannose-binding proteins, influencing various cellular processes associated with mannose metabolism:

  • Target Interaction : The compound may interact with specific receptors or enzymes that recognize mannose structures, potentially modulating their activity.
  • Biochemical Pathways : It is likely involved in pathways related to cellular signaling and immune responses due to its structural similarity to mannose .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. The specific effects of Benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside on cancer cells require further investigation.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases.

Study on Mannopyranosides

A study focused on the synthesis and characterization of various mannopyranosides, including derivatives like Benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside. The research highlighted the importance of steric interactions in determining the stability and reactivity of these compounds:

CompoundKey Findings
Benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranosideExhibits unique anomeric effects due to the presence of benzylidene acetal groups, influencing conformational stability .
Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranosideDemonstrated notable biological activities related to glycobiology, including potential effects on cell signaling pathways.

Pharmacological Applications

The compound has been investigated for its role as an intermediate in the synthesis of pharmaceutical agents targeting various diseases such as cancer and diabetes. Its ability to enhance the therapeutic efficacy of drugs makes it a valuable tool in medicinal chemistry .

Future Directions

Despite promising findings regarding the biological activity of Benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside, several areas require further exploration:

  • In Vivo Studies : Comprehensive animal studies are needed to assess the pharmacokinetics and safety profile of this compound.
  • Mechanistic Studies : Detailed investigations into its interaction with specific molecular targets will elucidate its precise mechanisms of action.
  • Therapeutic Applications : Further research should explore its potential in clinical settings for treating cancer and inflammatory diseases.

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